molecular formula C11H21Cl B8436163 1-Butyl-4-(chloromethyl)cyclohexane

1-Butyl-4-(chloromethyl)cyclohexane

Cat. No.: B8436163
M. Wt: 188.74 g/mol
InChI Key: JKMAQQDONXMCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-4-(chloromethyl)cyclohexane is an organic compound with the molecular formula C11H21Cl It is a derivative of cyclohexane, where a butyl group and a chloromethyl group are attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-4-(chloromethyl)cyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-(chloromethyl)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic media.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of alcohols, nitriles, or amines.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-Butyl-4-(chloromethyl)cyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways involving cyclohexane derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butyl-4-(chloromethyl)cyclohexane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

    Cyclohexane: The parent compound, lacking the butyl and chloromethyl groups.

    1-Butylcyclohexane: Similar structure but without the chloromethyl group.

    4-(Chloromethyl)cyclohexane: Similar structure but without the butyl group.

Properties

Molecular Formula

C11H21Cl

Molecular Weight

188.74 g/mol

IUPAC Name

1-butyl-4-(chloromethyl)cyclohexane

InChI

InChI=1S/C11H21Cl/c1-2-3-4-10-5-7-11(9-12)8-6-10/h10-11H,2-9H2,1H3

InChI Key

JKMAQQDONXMCAB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)CCl

Origin of Product

United States

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